6-chloro-1H-isochromen-1-one

Catalog No.
S6440658
CAS No.
131001-97-3
M.F
C9H5ClO2
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-1H-isochromen-1-one

CAS Number

131001-97-3

Product Name

6-chloro-1H-isochromen-1-one

IUPAC Name

6-chloroisochromen-1-one

Molecular Formula

C9H5ClO2

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C9H5ClO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H

InChI Key

QZKKELIWOQRMPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=COC2=O)C=C1Cl

6-chloro-1H-isochromen-1-one, also known as 6-chlorocoumarin, is a heterocyclic organic compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 g/mol. It is a derivative of coumarin, a naturally occurring compound found in various plants, known for its sweet scent and diverse biological activities. The presence of a chlorine atom at the sixth position of the isochromenone structure enhances its reactivity and potential applications in medicinal chemistry and other fields.

Due to its electrophilic nature. Key reactions include:

  • Electrophilic Substitution: The chlorine atom can be substituted by nucleophiles, allowing for the synthesis of more complex derivatives.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form larger cyclic compounds.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol, leading to different derivatives that may exhibit enhanced biological properties.

These reactions are crucial for the development of new compounds with specific biological activities or improved pharmacological profiles .

6-chloro-1H-isochromen-1-one exhibits various biological activities, making it a subject of interest in pharmacological research. Notable activities include:

  • Antimicrobial Effects: Studies have shown that this compound possesses antimicrobial properties against various bacteria and fungi.
  • Anticancer Activity: Research indicates that it may inhibit cancer cell proliferation, showcasing potential as an anticancer agent.
  • Anti-inflammatory Properties: It has been noted for its ability to reduce inflammation in certain biological models.

These activities suggest that 6-chloro-1H-isochromen-1-one could be developed into therapeutic agents for treating infections, cancer, and inflammatory diseases .

Several methods exist for synthesizing 6-chloro-1H-isochromen-1-one:

  • Chlorination of Coumarin: This involves treating coumarin with phosphorus pentachloride or thionyl chloride to introduce the chlorine atom at the sixth position.
  • Reactions with Salicylaldehyde: Another method includes reacting salicylaldehyde with 2,4,5-trichlorophenylacetonitrile under specific conditions to yield 6-chloro-1H-isochromen-1-one.
  • Copper-Catalyzed Reactions: Recent studies have explored copper-catalyzed one-pot reactions involving acetyl chloride and o-halobenzoic acids to synthesize various isochromene derivatives including 6-chloro-1H-isochromen-1-one .

These methods highlight the versatility and accessibility of this compound for research and industrial applications.

6-chloro-1H-isochromen-1-one has several applications across different fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting infections and cancer.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Potential applications in the development of fluorescent materials due to its unique structural properties.

The compound's ability to act as an intermediate in various

Interaction studies of 6-chloro-1H-isochromen-1-one focus on its binding affinity and mechanism of action with biological targets:

  • Protein Binding Studies: Research has shown that this compound can interact with specific proteins involved in disease pathways, influencing their activity.
  • Enzyme Inhibition Studies: It has been evaluated for its ability to inhibit enzymes linked to cancer progression and inflammatory responses.

These studies are essential for understanding the therapeutic potential and safety profiles of 6-chloro-1H-isochromen-1-one .

Several compounds share structural similarities with 6-chloro-1H-isochromen-1-one, including:

Compound NameStructure TypeDistinctive Feature
CoumarinNatural ProductLacks chlorine substituent
7-ChlorocoumarinChlorinated CoumarinChlorine at the seventh position
4-MethylcoumarinMethylated CoumarinMethyl group at the fourth position
3-MethylisocoumarinIsocoumarinMethyl group at the third position

Uniqueness of 6-chloro-1H-isochromen-1-one:
The presence of chlorine at the sixth position significantly alters its reactivity and biological profile compared to these similar compounds. This modification enhances its potential as a therapeutic agent while offering unique synthetic pathways not available in non-chlorinated analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

179.9978071 g/mol

Monoisotopic Mass

179.9978071 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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